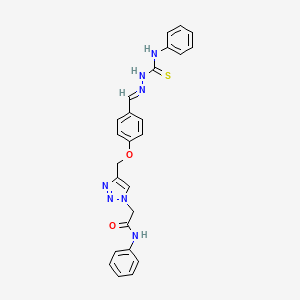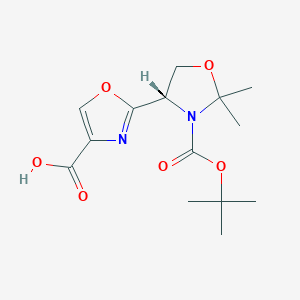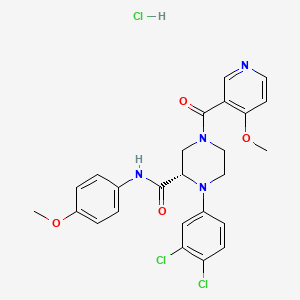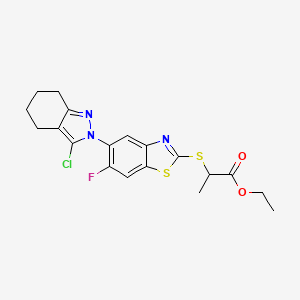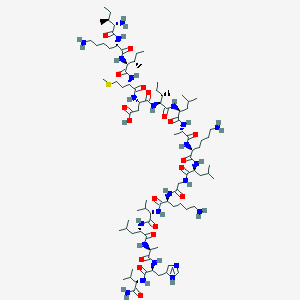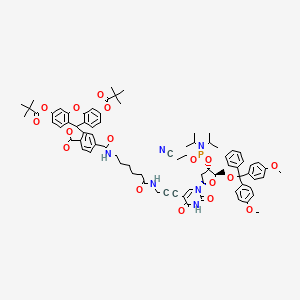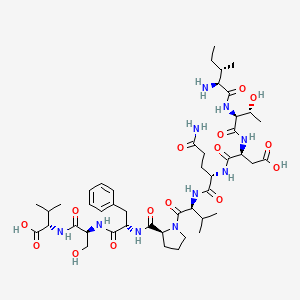
H-Ile-Thr-Asp-Gln-Val-Pro-Phe-Ser-Val-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “H-Ile-Thr-Asp-Gln-Val-Pro-Phe-Ser-Val-OH” is a peptide consisting of the amino acids isoleucine, threonine, aspartic acid, glutamine, valine, proline, phenylalanine, serine, and valine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “H-Ile-Thr-Asp-Gln-Val-Pro-Phe-Ser-Val-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like “this compound” involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for high throughput and efficiency.
化学反応の分析
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though this specific peptide does not contain these amino acids.
Reduction: Disulfide bonds in peptides can be reduced to free thiols, but this peptide lacks cysteine residues.
Substitution: Amino acid residues in peptides can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Coupling Reagents: Carbodiimides, HATU, and HBTU are commonly used for peptide bond formation.
Deprotection Reagents: Trifluoroacetic acid (TFA) is often used to remove protecting groups.
Cleavage Reagents: TFA is also used to cleave the peptide from the resin.
Major Products
The primary product of these reactions is the desired peptide sequence. Side products can include truncated peptides or peptides with incomplete deprotection.
科学的研究の応用
Chemistry
Peptides like “H-Ile-Thr-Asp-Gln-Val-Pro-Phe-Ser-Val-OH” are used in studies of peptide synthesis, structure, and function. They serve as models for understanding peptide bond formation and stability.
Biology
In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms.
Medicine
Peptides are explored for their therapeutic potential, including as drugs for cancer, infectious diseases, and metabolic disorders. This specific peptide could be investigated for its role in immune responses or as a potential therapeutic agent.
Industry
Peptides are used in the development of diagnostic assays, vaccines, and as components in cosmetic products.
作用機序
The mechanism of action of peptides like “H-Ile-Thr-Asp-Gln-Val-Pro-Phe-Ser-Val-OH” depends on their specific sequence and structure. They can interact with receptors, enzymes, or other proteins to modulate biological processes. The molecular targets and pathways involved would be specific to the peptide’s activity, which could include binding to cell surface receptors or inhibiting enzyme activity.
類似化合物との比較
Similar Compounds
- H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln- (diacid-gamma-Glu- (AEEA)2-Lys)-Ala-Phe-Val-Gln-Trp-Leu-Ile-Ala-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2
- H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly
Uniqueness
The uniqueness of “H-Ile-Thr-Asp-Gln-Val-Pro-Phe-Ser-Val-OH” lies in its specific sequence, which determines its structure and biological activity. Compared to other peptides, its sequence may confer unique binding properties, stability, or activity in biological systems.
特性
分子式 |
C46H72N10O15 |
|---|---|
分子量 |
1005.1 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C46H72N10O15/c1-8-24(6)34(48)43(67)55-37(25(7)58)44(68)51-29(20-33(60)61)40(64)49-27(16-17-32(47)59)38(62)53-35(22(2)3)45(69)56-18-12-15-31(56)42(66)50-28(19-26-13-10-9-11-14-26)39(63)52-30(21-57)41(65)54-36(23(4)5)46(70)71/h9-11,13-14,22-25,27-31,34-37,57-58H,8,12,15-21,48H2,1-7H3,(H2,47,59)(H,49,64)(H,50,66)(H,51,68)(H,52,63)(H,53,62)(H,54,65)(H,55,67)(H,60,61)(H,70,71)/t24-,25+,27-,28-,29-,30-,31-,34-,35-,36-,37-/m0/s1 |
InChIキー |
BLFPLYPKXZMBKM-QYGXBZFQSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



